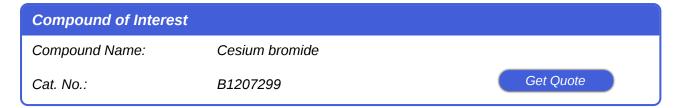


Application of Cesium Bromide in High-Pressure Physics Research

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium bromide (CsBr) is an alkali halide with a simple crystal structure that has found significant utility in the field of high-pressure physics. Its properties under compression make it a valuable material for several applications, including as a pressure-transmitting medium, a model system for studying phase transitions, and a potential pressure calibrant. This document provides detailed application notes and experimental protocols for the use of CsBr in high-pressure research, with a focus on its phase behavior, use as a pressure-transmitting medium, and the experimental techniques involved.

Core Applications of Cesium Bromide in High-Pressure Research

Cesium bromide is primarily utilized in high-pressure physics in three key areas:

Pressure-Transmitting Medium (PTM): Due to its softness and relatively high bulk modulus,
 CsBr can be used to create a quasi-hydrostatic environment for a sample within a high-pressure apparatus, such as a diamond anvil cell (DAC). Its transparency to X-rays and infrared radiation is also advantageous for various in-situ measurements.



- Model System for Phase Transition Studies: CsBr exhibits predictable and well-studied
 phase transitions under pressure. This makes it an excellent model system for calibrating
 new high-pressure equipment and for understanding the fundamental physics of structural
 transformations in simple ionic compounds.
- Pressure Calibrant: While less common than ruby fluorescence, the pressure-dependent shifts in the vibrational modes (phonons) of CsBr, as well as its equation of state (EoS), can be used to determine the pressure within an experimental chamber.

Quantitative Data: High-Pressure Properties of Cesium Bromide

The following tables summarize the key quantitative data for CsBr under high pressure.

Table 1: Structural Phase Transitions of **Cesium Bromide** at Room Temperature

Initial Phase (Structure)	Final Phase (Structure)	Transition Pressure (GPa)	Reference
Simple Cubic (B2, CsCl-type)	Tetragonal	~53	[1]
Cubic (Pm-3m)	Orthorhombic (Pmma)	~60	[2]

Table 2: Equation of State Parameters for **Cesium Bromide**

Equation of state data relates the pressure (P) to the volume (V) or density of a material. This relationship is crucial for understanding its compressibility and for its use as a pressure standard. While a complete P-V dataset is not readily available in a single source, the Birch-Murnaghan equation of state is commonly used to fit experimental data.



Parameter	Value	Units	Notes
Bulk Modulus at ambient pressure (K ₀)	Varies in literature	GPa	A measure of resistance to compression.
Pressure derivative of Bulk Modulus (Ko')	Varies in literature	dimensionless	Describes how the bulk modulus changes with pressure.

Experimental Protocols

Protocol 1: Loading Cesium Bromide as a Pressure-Transmitting Medium in a Diamond Anvil Cell

This protocol describes the procedure for using solid CsBr as a pressure-transmitting medium for a solid sample in a diamond anvil cell.

Materials:

- Diamond anvil cell (DAC)
- Gasket (e.g., stainless steel, rhenium)
- Finely powdered **Cesium Bromide** (CsBr)
- · Sample to be studied
- Ruby spheres (for pressure calibration)
- Microscope
- Tools for gasket indentation and drilling

Procedure:

Gasket Preparation:



- Pre-indent a metallic gasket to a desired thickness using the diamond anvils of the DAC.
 The thickness will depend on the target pressure range.
- Drill a hole in the center of the indentation to serve as the sample chamber. The hole diameter should be approximately one-third of the culet diameter.
- Sample and Ruby Loading:
 - Place a few ruby spheres into the sample chamber. These will be used for pressure measurement via ruby fluorescence.
 - Carefully place the sample of interest into the center of the sample chamber.
- CsBr Loading:
 - Using a fine needle or a micromanipulator, carefully load the finely powdered CsBr into the sample chamber, ensuring it surrounds the sample and ruby spheres.
 - Gently tap the DAC to help the CsBr powder settle and fill any voids.
 - Add more CsBr powder as needed to completely fill the sample chamber.
- Cell Assembly and Pressurization:
 - Carefully assemble the DAC, ensuring the opposing diamonds are aligned.
 - Gradually apply pressure by tightening the screws of the DAC.
 - Monitor the sample chamber under a microscope during pressurization to ensure the gasket is sealing correctly and the pressure is being applied evenly.
- Pressure Measurement:
 - Measure the pressure inside the sample chamber by focusing a laser on a ruby sphere and measuring the wavelength shift of its fluorescence lines.

Protocol 2: In-situ High-Pressure X-ray Diffraction of Cesium Bromide



This protocol outlines the general steps for studying the structural phase transitions of CsBr using synchrotron X-ray diffraction.[3]

Apparatus:

- Diamond anvil cell (DAC) loaded with CsBr and a pressure calibrant (ruby).
- Synchrotron X-ray source and beamline equipped for high-pressure diffraction.
- Area detector (e.g., image plate or CCD).

Procedure:

- DAC Preparation and Mounting:
 - Prepare the DAC with CsBr as the sample, along with a few ruby spheres for pressure measurement, as described in Protocol 1 (without an additional sample).
 - Mount the DAC onto the goniometer head of the synchrotron beamline.
- Alignment:
 - Carefully align the DAC so that the incident X-ray beam passes through the center of the sample chamber in the gasket.
- Data Collection at Ambient Pressure:
 - Collect a diffraction pattern of the CsBr sample at ambient pressure before applying significant load. This serves as a reference.
- Stepwise Pressurization and Data Collection:
 - Increase the pressure in the DAC in small increments.
 - At each pressure step, measure the pressure using the ruby fluorescence system.
 - Collect an X-ray diffraction pattern. The exposure time will depend on the beam intensity and the sample's scattering power.



• Monitoring Phase Transitions:

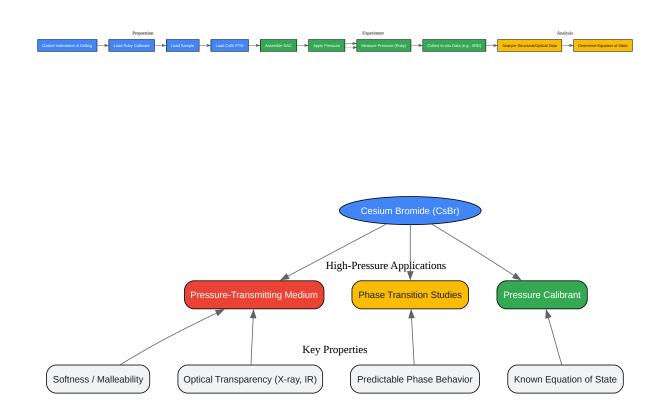
- Carefully examine the collected diffraction patterns for the appearance of new diffraction peaks or the splitting of existing peaks, which indicate a structural phase transition.
- Continue collecting data through the phase transition to characterize the new highpressure phase.

• Data Analysis:

- Integrate the 2D diffraction images to obtain 1D diffraction patterns (intensity vs. 2θ or d-spacing).
- Index the diffraction peaks to determine the crystal structure of each phase.
- Refine the lattice parameters at each pressure to determine the pressure-volume equation of state.

Visualizations





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